molecular formula C15H14N4O2S B3896593 N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No. B3896593
M. Wt: 314.4 g/mol
InChI Key: BJRHQKAFPRMTEH-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide, also known as FMAH, is a compound that has been synthesized and studied for its potential applications in scientific research. FMAH is a derivative of hydrazide and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to exhibit antioxidant activity and protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is its potential use as a fluorescent probe for the detection of reactive oxygen species in cells. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

1. Further studies are needed to elucidate the mechanism of action of N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide.
2. More research is needed to explore the potential of this compound as an anti-cancer agent.
3. The development of new derivatives of this compound with improved solubility and bioavailability may enhance its potential as a therapeutic agent.
4. Further studies are needed to investigate the potential of this compound as a fluorescent probe for the detection of reactive oxygen species in cells.
5. The use of this compound in combination with other anti-cancer agents may enhance its efficacy and reduce potential side effects.

Scientific Research Applications

N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been studied for its potential applications in scientific research. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in cells.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-19-13-7-3-2-6-12(13)17-15(19)22-10-14(20)18-16-9-11-5-4-8-21-11/h2-9H,10H2,1H3,(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRHQKAFPRMTEH-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901325060
Record name N-[(E)-furan-2-ylmethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

307346-66-3
Record name N-[(E)-furan-2-ylmethylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901325060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
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N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 3
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N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Reactant of Route 4
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N'-(2-furylmethylene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

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